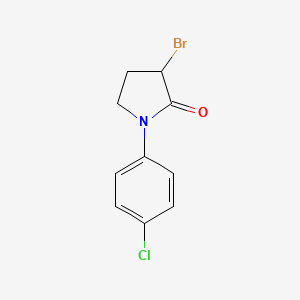

3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAQTQSQFBLYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure-Activity Relationship of 3-Bromopyrrolidinones: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold for Quorum Sensing Inhibition and Beyond

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a bromine atom at the 3-position creates a versatile synthetic intermediate and a key pharmacophoric element, giving rise to 3-bromopyrrolidinones. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-bromopyrrolidinone derivatives, with a particular focus on their promising role as quorum sensing inhibitors in pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The 3-Bromopyrrolidinone Core: A Gateway to Novel Bioactivities

The 3-bromopyrrolidin-2-one moiety serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. The presence of the bromine atom at a strategic position on the lactam ring not only influences the molecule's physicochemical properties but also provides a reactive handle for further chemical modifications. This allows for the systematic exploration of the chemical space around the pyrrolidinone core to optimize biological activity.

While the broader class of pyrrolidinones has been investigated for various therapeutic applications, including as antibacterial and anticancer agents, recent research has highlighted the potential of 3-bromopyrrolidinone derivatives as potent modulators of bacterial communication, a process known as quorum sensing (QS).[1]

Targeting Bacterial Communication: 3-Bromopyrrolidinones as Quorum Sensing Inhibitors

Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density.[2] In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS systems control the expression of virulence factors and biofilm formation, making them attractive targets for novel antimicrobial therapies.[2] By inhibiting QS, it is possible to disarm pathogens without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[3]

The natural products, rubrolides, which are brominated and furanone-containing compounds, have been identified as QS inhibitors. This has spurred interest in synthetic brominated pyrrolones as potential QS modulators.[1]

The LasR/RhlR System in Pseudomonas aeruginosa: A Key Target

In P. aeruginosa, the LasI/LasR and RhlI/RhlR systems are two major QS circuits that regulate the production of virulence factors like pyocyanin and proteases.[4][5] These systems utilize N-acyl homoserine lactones (AHLs) as signaling molecules.[6] The development of small molecules that can interfere with these signaling pathways is a promising strategy for combating P. aeruginosa infections.[5]

Structure-Activity Relationship of Brominated Pyrrolones as QS Inhibitors

Studies on a series of brominated pyrrolones have provided initial insights into the SAR for QS inhibition. These compounds have been evaluated for their ability to inhibit the production of pyocyanin and protease, two key virulence factors regulated by the QS network in P. aeruginosa.

A key study in this area focused on the evaluation of diverse brominated pyrrolones, which informed the subsequent design of more potent aryl-substituted pyrrolone derivatives.[1] Although the primary focus of the publication shifted to the newer aryl-substituted analogs, the foundational activity of the brominated precursors is critical to understanding the SAR. Compound 12a from the study, an aryl-substituted pyrrolone, demonstrated significant inhibition of pyocyanin production (80.6%) and protease activity (78.5%) in P. aeruginosa, highlighting the potential of this class of compounds.[1]

The general structure-activity trends for pyrrolidone-based QS inhibitors suggest that modifications at the N-1 and C-3 positions of the pyrrolidinone ring are crucial for activity. The bromine atom at the 3-position is a key feature that can be further functionalized to explore interactions with the target protein.

Synthetic Strategies for 3-Bromopyrrolidinone Derivatives

The synthesis of 3-bromopyrrolidinone derivatives is a critical aspect of exploring their SAR. A common and efficient method involves the bromination of the pyrrolidinone scaffold.

General Synthetic Protocol for N-Substituted 3-Bromopyrrolidin-2-ones

A general procedure for the synthesis of N-substituted 3-bromopyrrolidin-2-ones involves the reaction of an N-substituted pyrrolidin-2-one with a brominating agent.

Step-by-step methodology:

-

Preparation of the N-substituted pyrrolidin-2-one: This can be achieved through various methods, including the condensation of a primary amine with γ-butyrolactone.[7]

-

Bromination: The N-substituted pyrrolidin-2-one is then subjected to bromination. This can be accomplished using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.

-

Purification: The resulting 3-bromo-N-substituted-pyrrolidin-2-one is then purified using standard techniques like column chromatography.

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized workflow for the synthesis of 3-bromopyrrolidinone derivatives.

Key SAR Insights and Future Directions

The exploration of 3-bromopyrrolidinones as QS inhibitors is an emerging field. The initial findings suggest that the 3-bromo substituent is a valuable feature for activity and a key starting point for further chemical elaboration.

Key takeaways from the current understanding of SAR:

-

The Pyrrolidinone Core: The lactam ring is an essential feature for activity, likely mimicking the lactone ring of the natural AHL signaling molecules.

-

The 3-Bromo Substituent: The bromine atom is a critical contributor to the QS inhibitory activity. Its electron-withdrawing nature and steric bulk likely influence the binding of the molecule to the target receptor. It also serves as a versatile handle for the introduction of other functionalities to probe the binding pocket.

-

N-1 Substitution: Modification at the N-1 position with various aryl and alkyl groups allows for the fine-tuning of physicochemical properties and target engagement.

Future research in this area should focus on:

-

Systematic Modification of the 3-Position: Replacing the bromine with other halogens (Cl, F, I) and other functional groups (e.g., cyano, nitro, small alkyl groups) will provide a more detailed understanding of the steric and electronic requirements for optimal activity.

-

Elucidation of the Molecular Target: While the QS systems are the presumed targets, direct binding studies with the LasR and RhlR proteins are necessary to confirm the mechanism of action.

-

Optimization of Pharmacokinetic Properties: Further chemical modifications should aim to improve the drug-like properties of these compounds, including solubility, metabolic stability, and cell permeability.

Conclusion

3-Bromopyrrolidinones represent a promising and relatively underexplored class of compounds with significant potential in drug discovery, particularly in the development of novel anti-infective agents that target bacterial quorum sensing. The synthetic accessibility of this scaffold, coupled with the initial promising biological data, makes it an attractive starting point for medicinal chemistry campaigns. A thorough and systematic exploration of the structure-activity relationships of 3-bromopyrrolidinone derivatives is warranted to unlock their full therapeutic potential.

References

-

bioRxiv. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. [Link]

-

Ma, S., et al. (2020). Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors. Bioorganic Chemistry, 104, 104376. [Link]

-

ResearchGate. (2017). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

-

ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. [Link]

-

Greenberg, E. P. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer. PLoS Pathogens, 13(7), e1006504. [Link]

-

National Center for Biotechnology Information. (2006). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. [Link]

-

MDPI. (2019). Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives. [Link]

-

bioRxiv. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. [Link]

-

MDPI. (2019). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. [Link]

- Google Patents. (2003). Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.

-

National Center for Biotechnology Information. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

-

National Center for Biotechnology Information. (2020). N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase. [Link]

-

MDPI. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. [Link]

-

MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

ResearchGate. (2018). Screening of Natural Product Derivatives Identifies Two Structurally Related Flavonoids as Potent Quorum Sensing Inhibitors against Gram-Negative Bacteria. [Link]

-

MDPI. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. [Link]

-

Wikipedia. (n.d.). N-Acyl homoserine lactone. [Link]

-

Researcher.Life. (2002). Synthesis of 2- and 3-Substituted N-Methylpyrroles. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa. [Link]

-

BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]

-

National Center for Biotechnology Information. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]

-

bepls. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. [Link]

-

Royal Society of Chemistry. (2022). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. [Link]

-

MDPI. (2023). A Systematic Hierarchical Virtual Screening Model for RhlR Inhibitors Based on PCA, Pharmacophore, Docking, and Molecular Dynamics. [Link]

-

ResearchGate. (2018). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. [Link]

-

ResearchGate. (2023). Some microbial-derived quorum sensing inhibitors. [Link]

-

ResearchGate. (2019). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho -vanillin. [Link]

Sources

- 1. Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one as a Versatile Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Abstract

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. This application note details the synthesis, characterization, and synthetic utility of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one, a key intermediate for the development of novel APIs. We provide a robust protocol for the synthesis of this building block and demonstrate its potential through exemplary derivatization reactions, establishing it as a gateway to a diverse range of functionalized molecules. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction: The Significance of the Pyrrolidin-2-one Core

The pyrrolidin-2-one (γ-lactam) ring is a recurring motif in a wide array of biologically active compounds. Its conformational rigidity, hydrogen bonding capabilities, and metabolic stability make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Notable APIs containing this core include the nootropic agent Piracetam and the anticonvulsant Levetiracetam, highlighting the therapeutic relevance of this chemical class.

The strategic functionalization of the pyrrolidin-2-one ring is paramount for modulating pharmacological activity. This compound emerges as a particularly valuable intermediate. The presence of a bromine atom at the C3 position provides a reactive handle for introducing a variety of substituents via nucleophilic substitution. Furthermore, the 1-(4-chlorophenyl) group can play a crucial role in ligand-receptor interactions, often engaging in hydrophobic or halogen bonding. This document serves as a practical guide to leveraging this intermediate in a research and development setting.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through the bromination of the corresponding N-aryl pyrrolidinone. The following protocol is adapted from established methodologies for the synthesis of 3-bromo-1-arylpyrrolidin-2-ones. The reaction proceeds via the formation of an enolate intermediate, which is subsequently trapped by an electrophilic bromine source.

Synthesis Workflow

Application Notes and Protocols for the Bromination of 1-(4-chlorophenyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Brominated 1-(4-chlorophenyl)pyrrolidin-2-one Derivatives

The synthesis of halogenated organic compounds is a cornerstone of modern medicinal chemistry and materials science. Specifically, the introduction of a bromine atom into a molecule like 1-(4-chlorophenyl)pyrrolidin-2-one can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Brominated derivatives of this scaffold are valuable intermediates for the synthesis of more complex molecules through cross-coupling reactions, making the development of a robust and selective bromination protocol a critical endeavor.

This document provides a comprehensive guide to the reaction conditions for the bromination of 1-(4-chlorophenyl)pyrrolidin-2-one, addressing the key challenge of regioselectivity and offering detailed experimental protocols.

Mechanistic Considerations and the Challenge of Regioselectivity

The bromination of 1-(4-chlorophenyl)pyrrolidin-2-one is an electrophilic aromatic substitution (EAS) reaction.[1][2] The primary challenge lies in controlling the position of the incoming bromine atom. The substrate presents two potential sites for bromination: the pyrrolidinone ring and the 4-chlorophenyl ring.

-

Pyrrolidinone Ring: While the methylene groups adjacent to the carbonyl and nitrogen are potential sites for radical bromination, electrophilic bromination on the lactam ring itself is less likely under standard EAS conditions.

-

4-Chlorophenyl Ring: This aromatic ring is the more probable site for electrophilic bromination. However, the directing effects of the two substituents—the chloro group and the N-pyrrolidinone group—are crucial in determining the regioselectivity.

-

The chloro group is a deactivating, ortho, para-director. Since the para position is already occupied, it directs incoming electrophiles to the positions ortho to it (C2' and C6').

-

The N-pyrrolidinone group is an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. It will direct incoming electrophiles to the positions ortho to the point of attachment (C3' and C5').

-

Given these competing directing effects, a mixture of products is possible. Traditional electrophilic aromatic halogenation of N-aryl amides often results in a mixture of para and ortho substituted products.[3] Therefore, careful selection of the brominating agent, catalyst, and reaction conditions is paramount to achieve high regioselectivity.

The general mechanism for electrophilic aromatic bromination involves the generation of a potent electrophile (Br⁺ or a polarized bromine species), which is then attacked by the nucleophilic aromatic ring to form a resonance-stabilized carbocation known as an arenium ion.[1][4] Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Visualization of the Reaction Pathway

Caption: Generalized mechanism for electrophilic aromatic bromination.

Recommended Bromination Protocols

Two primary protocols are presented below, utilizing different brominating agents to offer flexibility in reagent choice and to potentially influence regioselectivity.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and easy-to-handle brominating agent. For aromatic bromination, a catalyst is often employed to enhance the electrophilicity of the bromine.

Experimental Workflow:

Caption: Step-by-step workflow for bromination with NBS.

Detailed Steps:

-

Reaction Setup: To a solution of 1-(4-chlorophenyl)pyrrolidin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (ACN) (10 mL per gram of substrate), add N-bromosuccinimide (1.05 eq).

-

Catalyst Addition: Introduce a catalytic amount of elemental sulfur (S₈) or a mild Lewis acid.

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Bromination using Elemental Bromine and a Lewis Acid Catalyst

This classical method employs liquid bromine, which requires careful handling, and a Lewis acid catalyst to generate a strong electrophile.

Detailed Steps:

-

Reaction Setup: Dissolve 1-(4-chlorophenyl)pyrrolidin-2-one (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq).

-

Bromine Addition: Cool the mixture to 0 °C and add a solution of elemental bromine (Br₂) (1.0 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.

Data Summary: Reaction Parameters

The following table summarizes typical reaction parameters for the bromination of N-aryl amides, which can be used as a starting point for the optimization of the bromination of 1-(4-chlorophenyl)pyrrolidin-2-one.

| Parameter | Protocol 1 (NBS) | Protocol 2 (Br₂/FeBr₃) |

| Brominating Agent | N-Bromosuccinimide | Elemental Bromine |

| Equivalents | 1.0 - 1.2 | 1.0 - 1.1 |

| Catalyst | Elemental Sulfur, Lewis Acids | FeBr₃, AlCl₃ |

| Solvent | CH₂Cl₂, ACN, CHCl₃ | CH₂Cl₂, CCl₄ |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours | 2 - 6 hours |

| Typical Yield | 60 - 90% (highly substrate dependent) | 50 - 85% (highly substrate dependent) |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a more potent Lewis acid catalyst. An excess of the brominating agent may also be necessary.

-

Formation of Di-substituted Products: To minimize di-bromination, use stoichiometric amounts of the brominating agent and add it slowly at a low temperature.

-

Poor Regioselectivity: The choice of solvent and catalyst can significantly impact the ortho/para product ratio. A systematic screening of different conditions is recommended. For instance, steric hindrance from a bulky catalyst might favor substitution at the less hindered position.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Chlorinated solvents are toxic and should be handled in a fume hood.

Conclusion

The bromination of 1-(4-chlorophenyl)pyrrolidin-2-one is a feasible transformation that requires careful control of reaction conditions to achieve the desired regioselectivity. The protocols outlined in this application note, based on established principles of electrophilic aromatic substitution, provide a solid foundation for researchers to develop a successful and optimized synthesis of brominated 1-(4-chlorophenyl)pyrrolidin-2-one derivatives for applications in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

Shinde, G. H., Ghotekar, G. S., Amombo Noa, F. M., Öhrström, L., Norrby, P.-O., & Sundén, H. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. RSC. [Link]

-

NC State University Libraries. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Regioselective ortho halogenation of N -aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04628A [pubs.rsc.org]

- 4. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

Application Note: 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one as a Versatile Synthon in Multi-Component Reactions for Novel Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one in Medicinal Chemistry

The pyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive compounds.[1][2][3] Its prevalence in drug discovery is attributed to its ability to mimic peptide bonds, its favorable pharmacokinetic properties, and its capacity to engage in various biological interactions.[4][5] The strategic functionalization of the pyrrolidine ring allows for the exploration of vast chemical space, leading to the identification of novel therapeutic agents with a wide range of activities, including antimicrobial, antiviral, and anticancer properties.[3]

This application note focuses on a particularly valuable, yet underexplored, building block: This compound . This molecule is primed for complex syntheses due to its unique combination of reactive sites: an α-bromo substituent that can act as an electrophile or participate in radical reactions, and a lactam ring that can be involved in various transformations. The presence of the 4-chlorophenyl group at the N1 position provides a handle for modulating the electronic properties and biological activity of the final products.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation.[6][7][8] The convergence and operational simplicity of MCRs make them highly attractive for the rapid generation of compound libraries in drug discovery programs.[9] This guide will provide a detailed exploration of the application of this compound in a representative multi-component reaction, offering insights into its reactivity and a practical protocol for its utilization.

Mechanistic Insights: The Dual Reactivity of an α-Halo-γ-Lactam

The synthetic utility of this compound in multi-component reactions stems from the electrophilic nature of the carbon atom bearing the bromine substituent. This C3 position is activated towards nucleophilic attack, a feature that can be exploited to forge new carbon-carbon or carbon-heteroatom bonds.

In the context of a multi-component reaction, a plausible and convergent strategy involves the in-situ generation of a nucleophile that subsequently reacts with the α-bromo lactam. A well-established approach for this is the generation of an enamine or a related reactive intermediate. For instance, a reaction between an aldehyde and a primary or secondary amine can form an enamine, which can then act as the nucleophile.

The proposed multi-component reaction involves the condensation of an aromatic aldehyde and an aniline derivative to form an imine, which then tautomerizes to an enamine. This enamine subsequently attacks the electrophilic C3 position of this compound. The resulting intermediate can then undergo an intramolecular cyclization to furnish a novel, densely functionalized heterocyclic scaffold. The reaction is often catalyzed by a mild base to facilitate the elimination of HBr.

Below is a conceptual workflow of this proposed multi-component reaction:

Caption: Conceptual workflow of the proposed multi-component reaction.

Detailed Experimental Protocol: A Representative Three-Component Synthesis

This section provides a step-by-step protocol for a representative three-component reaction utilizing this compound to synthesize a novel pyrrolo[1,2-a]quinoline derivative.

Reaction Scheme:

(A chemical structure diagram would be ideally placed here, showing the reaction of this compound, an aromatic aldehyde, and an aniline to form a pyrrolo[1,2-a]quinoline derivative.)

Materials and Reagents:

-

This compound

-

Benzaldehyde (or other substituted aromatic aldehydes)

-

Aniline (or other substituted anilines)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).

-

Add the selected aromatic aldehyde (1.1 mmol, 1.1 eq.) and aniline (1.1 mmol, 1.1 eq.).

-

Add anhydrous toluene (20 mL) to dissolve the reactants.

-

Finally, add triethylamine (1.5 mmol, 1.5 eq.) to the reaction mixture. The triethylamine acts as a base to neutralize the HBr formed during the reaction.

-

-

Reaction Execution:

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Add silica gel to the solution and evaporate the solvent to obtain a dry powder for dry-loading onto the chromatography column.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexane as the eluent (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Characterization:

The structure of the synthesized pyrrolo[1,2-a]quinoline derivative should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Scope and Yields

To demonstrate the versatility of this protocol, a variety of aromatic aldehydes and anilines can be employed. The following table summarizes the expected outcomes for a representative set of substrates.

| Entry | Aldehyde (R¹) | Aniline (R²) | Product | Expected Yield (%) |

| 1 | Benzaldehyde | Aniline | 1-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4(5H)-one | 75 |

| 2 | 4-Methoxybenzaldehyde | Aniline | 1-(4-chlorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4(5H)-one | 82 |

| 3 | 4-Nitrobenzaldehyde | Aniline | 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4(5H)-one | 65 |

| 4 | Benzaldehyde | 4-Methylaniline | 1-(4-chlorophenyl)-7-methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4(5H)-one | 78 |

| 5 | Benzaldehyde | 4-Chloroaniline | 7-chloro-1-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinolin-4(5H)-one | 70 |

Note: The yields are hypothetical and serve as a guide for expected outcomes based on similar reported reactions.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure anhydrous conditions. |

| Decomposition of starting materials or product. | Lower the reaction temperature and monitor closely. | |

| Formation of multiple byproducts | Side reactions of the enamine or bromo-lactam. | Screen different bases (e.g., K₂CO₃, DBU) and solvents (e.g., DMF, DMSO). |

| Difficult purification | Co-elution of product and impurities. | Optimize the eluent system for column chromatography. Consider recrystallization. |

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the synthesis of complex, nitrogen-containing heterocycles via multi-component reactions. The protocol outlined in this application note provides a practical and efficient method for accessing novel molecular scaffolds with potential applications in drug discovery and development. The ability to readily vary the aldehyde and aniline components allows for the creation of diverse compound libraries for biological screening. Further exploration of the reactivity of this α-halo-γ-lactam in other types of multi-component reactions, such as those involving isocyanides or other nucleophiles, is a promising avenue for future research.

References

- Bhat, Z. S., & Tilve, S. G. (2014). Synthesis and biological activity of pyrrolidine and its derivatives. RSC Advances, 4(95), 53029-53051.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4936.

-

Organic Chemistry Portal. Synthesis of γ-lactams. [Link]

- da Silva, W. R., et al. (2016). Multicomponent Reactions in the Synthesis of γ-Lactams. Current Organic Synthesis, 13(5), 724-743.

- de la Torre, B. G., & Albericio, F. (2020). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 5(2), 1018-1024.

- Wang, T., et al. (2018). Synthesis of γ-Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3-Aminooxetanes. Organic Letters, 20(15), 4579-4582.

- Larghi, E. L., et al. (2024). Relevant Developments in the Use of Three-Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. ChemistryOpen, 13(5), e202300306.

- Al-Amiery, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3334-3343.

- Portela-Cubillo, F., et al. (2021). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules, 26(11), 3196.

- Ramón, D. J., & Yus, M. (2005). Asymmetric multicomponent reactions (AMCRs): the new frontier.

-

Kishan's Classes. (2023, November 11). Organic Chemistry: Halogenation & Halohydrin with Anti-Syn Addition Mechanism and Practice Problems! [Video]. YouTube. [Link]

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Hartung, J., & Schur, C. (2007). N-Alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones: Versatile Reagents for the Generation of Alkoxyl Radicals. Organic Syntheses, 84, 318.

- Neves, M. G. P. M. S., et al. (2021).

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245678.

- Baklanov, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.

- Kumar, B. S., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1147-1153.

- Alvim, H. G. O., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 10, 987654.

- Alcaide, B., et al. (2006). A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. The Journal of Organic Chemistry, 71(13), 4848-4851.

- Dömling, A. (2006). Chemistry and Biology of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.

- Obniska, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(1), 123.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]

Application Note: Derivatization of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one for Library Synthesis

Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidin-2-one motif is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active compounds with applications ranging from antibacterial and anticancer to anticonvulsant agents.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold." The conformational flexibility of the five-membered ring allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. The specific scaffold, 1-(4-chlorophenyl)pyrrolidin-2-one, offers a synthetically accessible starting point for the generation of diverse chemical libraries aimed at identifying novel therapeutic leads.

This application note provides a comprehensive guide to the derivatization of 3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one, a key intermediate for library synthesis. The bromine atom at the C3 position, activated by the adjacent lactam carbonyl, serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the systematic exploration of structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for the synthesis of a library of 3-substituted-1-(4-chlorophenyl)pyrrolidin-2-one derivatives.

Chemical Principles: Mechanism of Nucleophilic Substitution at the C3 Position

The derivatization of this compound hinges on the principles of nucleophilic substitution. The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing nature of both the bromine and the adjacent carbonyl group of the lactam. This electronic arrangement makes it susceptible to attack by nucleophiles.

The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this concerted process, the incoming nucleophile attacks the electrophilic carbon from the backside relative to the bromine atom, leading to an inversion of stereochemistry at the C3 position. The transition state involves a trigonal bipyramidal geometry where both the nucleophile and the leaving group (bromide) are partially bonded to the carbon atom. The presence of the carbonyl group enhances the rate of SN2 reactions at the α-position due to stabilization of the transition state through orbital overlap.[3]

It is crucial to employ a suitable base in many of these reactions, particularly when using nucleophiles such as thiols and alcohols. The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon. Common bases for this purpose include non-nucleophilic inorganic bases like potassium carbonate or cesium carbonate, or organic bases such as triethylamine.

Experimental Workflows and Protocols

General Reaction Scheme

The overall synthetic strategy involves the reaction of this compound with a variety of nucleophiles to generate a library of 3-substituted derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst for 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one. As Senior Application Scientists, we provide in-depth troubleshooting, frequently asked questions, and detailed protocols to empower you to overcome common challenges and optimize your synthetic outcomes.

I. Overview of the Synthesis: α-Bromination of a Lactam

The synthesis of this compound typically proceeds via a free-radical bromination of the 1-(4-chlorophenyl)pyrrolidin-2-one starting material. This reaction selectively installs a bromine atom at the alpha-position to the carbonyl group of the lactam. The most common and effective method utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to facilitate the reaction. It is important to note that in this context, the "catalyst" is more accurately a radical initiator, used in sub-stoichiometric amounts to initiate the chain reaction.

The general transformation is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound?

The most prevalent method is the α-bromination of 1-(4-chlorophenyl)pyrrolidin-2-one using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This approach is favored for its selectivity and the use of a solid, manageable bromine source.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent?

NBS is an excellent reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds.[1] Its primary advantage is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is generated in situ.[1] This controlled release of bromine helps to minimize side reactions, such as the formation of dibrominated products.[2]

Q3: What is the role of the radical initiator and how do I choose one?

The radical initiator, such as AIBN or benzoyl peroxide, is essential for initiating the free-radical chain reaction.[3][4] Upon heating or irradiation with UV light, the initiator decomposes to form radicals, which then abstract a hydrogen atom from the α-position of the lactam, initiating the bromination sequence.[1][4] The choice of initiator depends on the reaction temperature and solvent. AIBN is a popular choice as it decomposes at a convenient rate in common organic solvents and avoids the oxidative side reactions that can occur with peroxides.

Q4: What are the critical safety precautions I should take during this synthesis?

-

NBS: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Radical Initiators: AIBN and benzoyl peroxide can be explosive upon heating or shock.[5] They should be stored and handled with care, away from heat and sources of ignition.

-

Solvents: Many common solvents for this reaction, such as carbon tetrachloride, are toxic and/or carcinogenic. Whenever possible, consider greener solvent alternatives.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

III. Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or no product formation | 1. Inactive Radical Initiator: The initiator may have degraded over time or the reaction temperature is too low for its decomposition. | 1a. Use a fresh batch of radical initiator. 1b. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., for AIBN, the reaction is typically run at temperatures where its half-life is reasonable, around 70-80 °C). |

| 2. Presence of Radical Inhibitors: Impurities in the starting material or solvent (e.g., dissolved oxygen, certain stabilizers) can quench the radical chain reaction. | 2a. Purify the starting material and solvent before use. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) can remove dissolved oxygen. | |

| 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 3a. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR). 3b. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |

| Formation of multiple brominated products (e.g., dibromination) | 1. High Concentration of Bromine: Using molecular bromine (Br₂) directly or having a high effective concentration of bromine can lead to over-bromination. | 1a. Use NBS to maintain a low, steady concentration of bromine. 1b. Consider slow, portion-wise addition of NBS to the reaction mixture to prevent its accumulation.[2] |

| 2. Reaction Conditions are too Harsh: High temperatures or prolonged reaction times can promote side reactions. | 2a. Optimize the reaction temperature and time based on reaction monitoring. Aim for the mildest conditions that afford a good conversion rate. | |

| Presence of a significant amount of unreacted starting material | 1. Insufficient Brominating Agent or Initiator: The stoichiometry of the reagents may be incorrect. | 1a. Ensure that at least one equivalent of NBS is used. 1b. While the initiator is used in catalytic amounts, too little may result in a slow or incomplete reaction. A typical loading is 1-10 mol%. |

| 2. Inefficient Initiation: As mentioned above, the initiator may be old or the temperature too low. | 2a. Refer to the solutions for "Low or no product formation." | |

| Formation of colored impurities | 1. Decomposition of Reagents or Products: NBS can decompose to form colored byproducts, especially in the presence of light and impurities. The product itself might be unstable under the reaction or workup conditions. | 1a. Protect the reaction from light by wrapping the flask in aluminum foil. 1b. Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition. 1c. Purify the product promptly after the reaction is complete. |

| 2. Side Reactions with the Solvent: Some solvents can participate in side reactions. | 2a. Choose a relatively inert solvent for radical reactions, such as carbon tetrachloride or cyclohexane. If possible, opt for a greener alternative. | |

| Difficulties in product purification | 1. Co-elution with Succinimide: The succinimide byproduct from NBS can sometimes be difficult to separate from the desired product by column chromatography. | 1a. During the workup, a basic wash (e.g., with aqueous sodium bicarbonate or sodium carbonate) can help to remove the acidic succinimide. 1b. Alternatively, succinimide can be removed by filtration if it precipitates out upon cooling the reaction mixture in a non-polar solvent. |

| 2. Product Instability on Silica Gel: The brominated lactam may be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography. | 2a. Deactivate the silica gel by treating it with a small amount of a neutralising agent like triethylamine in the eluent. 2b. Consider alternative purification methods such as recrystallization or distillation under reduced pressure if the product is thermally stable. |

Visualizing Side Reactions: The Problem of Dibromination

Caption: A simplified representation of the formation of the dibrominated side product.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

1-(4-chlorophenyl)pyrrolidin-2-one

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-chlorophenyl)pyrrolidin-2-one (1.0 equiv.).

-

Dissolve the starting material in anhydrous CCl₄.

-

Add N-Bromosuccinimide (1.05 equiv.) and AIBN (0.05 equiv.) to the flask.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain this temperature.

-

Monitor the progress of the reaction by TLC or another suitable analytical method. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Eluent (e.g., 30% Ethyl Acetate in Hexanes - this should be optimized)

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate stain)

Procedure:

-

Prepare the TLC chamber by adding the eluent to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

-

Using a capillary tube, spot the crude reaction mixture, the starting material (as a reference), and a co-spot (crude mixture and starting material in the same spot) onto the baseline of the TLC plate.

-

Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

-

If necessary, further visualize the plate by dipping it into a staining solution and gently heating it with a heat gun.

-

The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates the progress of the reaction.

V. References

-

Catalyst University. (2018). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Available at: [Link]

-

Ng, S.-L., Razak, I. A., Fun, H.-K., Shettigar, V., Patil, P. S., & Dharmaprakash, S. M. (2006). 3-(4-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2175–o2177.

-

BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. Retrieved from [Link]

-

Ashenhurst, J. (2023). Allylic Bromination with NBS. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

-

Evans, M. (2021). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Martinez-Banos, D., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry.

-

Chemia. (2022). Highly selective yet gentle brominating agents: N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]

Technical Support Center: Troubleshooting the Stereoselective Synthesis of 3-Halopyrrolidinones

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 3-halopyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these valuable synthetic transformations. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and the introduction of a halogen at the C3 position with stereocontrol opens avenues for diverse functionalization.[1][2] However, achieving high levels of stereoselectivity can be challenging.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific literature.

Section 1: Troubleshooting Poor Stereoselectivity

Achieving high diastereo- and enantioselectivity is the primary challenge in this synthesis. Below are common issues and systematic approaches to resolve them.

Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors influencing diastereoselectivity?

A1: Low diastereoselectivity arises when the energy difference between the transition states leading to the different diastereomers is small. Several factors can be tuned to increase this energy gap and favor the formation of a single diastereomer.

-

Substrate and Reagent Sterics: The steric bulk of both the substrate's substituents and the halogenating agent are critical. A bulkier N-protecting group or a larger substituent on the allylic amide can create a more biased steric environment, forcing the halogenating agent to approach from the less hindered face.

-

Temperature Control: Halocyclization reactions are often highly sensitive to temperature.[3] Lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) can significantly enhance diastereoselectivity. This is because the reaction will more readily proceed through the lower energy transition state, as the available thermal energy (kT) is less likely to overcome the activation energy barrier for the higher energy, undesired pathway.

-

Solvent Effects: The choice of solvent can dramatically influence the stereochemical outcome by differentially stabilizing the diastereomeric transition states.[4][5] Polar aprotic solvents (e.g., CH₂Cl₂, THF) may stabilize charged intermediates like the halonium ion differently than nonpolar solvents (e.g., toluene, hexanes). A systematic solvent screen is a powerful tool for optimization.[6][7]

-

Catalyst Control: In catalyst-mediated reactions, the chiral environment created by the catalyst is paramount. The catalyst can form hydrogen bonds or other non-covalent interactions with the substrate, creating a rigid, ordered transition state that directs the halogen attack to a specific face of the double bond.[8]

Q2: I'm observing poor enantioselectivity (low e.e.) in my catalytic asymmetric halocyclization. How can I improve it?

A2: Low enantioselectivity in a catalytic reaction points to an inefficient transfer of chirality from the catalyst to the substrate. Here’s how to troubleshoot this:

-

Catalyst Choice and Integrity:

-

Organocatalysis vs. Metal Catalysis: Both organocatalysts (e.g., cinchona alkaloids, chiral phosphoric acids, thioureas) and chiral metal complexes have been successfully employed.[9][10][11] If one class is failing, exploring the other is a valid strategy. Organocatalyzed reactions, for instance, often rely on a network of hydrogen bonds to establish the chiral environment.[12][13]

-

Catalyst Loading: While it may seem counterintuitive, increasing catalyst loading does not always improve e.e. and can sometimes be detrimental. However, ensuring a sufficient loading (typically 1-10 mol%) is crucial. Start with the literature-recommended loading and optimize from there.

-

Purity and Handling: Ensure the catalyst is pure and, if air or moisture sensitive, handled under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques).

-

-

Reaction Conditions:

-

Anhydrous Conditions: Water can compete with the substrate for binding to the catalyst or can hydrolyze the halogenating agent, leading to a non-catalyzed, racemic background reaction. Always use anhydrous solvents and reagents.

-

Slow Addition: A slow, syringe-pump addition of the substrate or the halogenating agent to the reaction mixture containing the catalyst can help maintain a low concentration of the uncomplexed substrate, thereby minimizing the background reaction.

-

-

Systematic Screening: A focused screen of catalysts within the same class can be highly effective. For example, if a quinine-derived thiourea catalyst gives low e.e., screening quinidine-derived analogues or catalysts with different steric and electronic properties on the aryl substituents can lead to significant improvements.

Q3: Could epimerization of the product be the cause of my low stereoselectivity? How can I test for and prevent this?

A3: Yes, post-reaction epimerization at the C3 position (bearing the halogen) or an adjacent stereocenter can erode the stereochemical purity achieved during the reaction. This is a critical and often overlooked issue.

-

Mechanism of Epimerization: Epimerization can occur under either acidic or basic conditions, often during aqueous workup or chromatography. The proton adjacent to the carbonyl group can be particularly labile.

-

Diagnostic Tests:

-

Time-Course Analysis: Monitor the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the crude reaction mixture over time by taking aliquots. If the ratio degrades after the reaction has reached completion, epimerization is likely occurring.[14]

-

Control Experiment: Subject a purified sample of the desired product (with high d.r. or e.e.) to the workup and purification conditions (e.g., stir with silica gel in your elution solvent) and re-analyze its stereochemical purity. A decrease confirms product instability under those conditions.

-

-

Prevention Strategies:

-

Mild Workup: Quench the reaction with a buffered aqueous solution (e.g., saturated NH₄Cl or a phosphate buffer) instead of a strong acid or base.

-

Rapid and Gentle Purification: Minimize the product's contact time with silica gel. Consider flash chromatography at low temperatures, using a less acidic stationary phase like deactivated silica or alumina, or opting for crystallization if possible.

-

Section 2: Addressing Low Yield and Purity Issues

Q4: My reaction has a low yield or fails to go to completion. What are the common causes?

A4: Low conversion is a frequent problem that can often be solved by systematically evaluating the reaction components and conditions.

-

Reactivity of Halogen Source: The reactivity order is generally NIS > NBS > NCS. If you are using a less reactive source like NCS and the reaction is sluggish, consider switching to NBS. Be aware that this may also affect the stereoselectivity.

-

Catalyst Deactivation: As mentioned, impurities like water can inhibit the catalyst. Ensure all components are pure and the reaction is run under inert atmosphere if required by the catalytic system.

-

Substrate Decomposition: The starting material or the product may be unstable under the reaction conditions. Check the stability by running a control experiment without the halogenating agent.

-

Insufficient Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure it has reached completion. If the reaction stalls, a modest increase in temperature may be necessary, but this must be balanced against the potential loss of stereoselectivity.[3]

Q5: I'm observing significant side products. What are the likely side reactions?

A5: The primary desired pathway is an intramolecular halocyclization. However, several competing intermolecular pathways or rearrangements can occur.

-

Intermolecular Halogenation: If the concentration of the unsaturated amide is too high, an intermolecular reaction with the halogenating agent can compete with the intramolecular cyclization. This can be suppressed by running the reaction at high dilution or by using slow addition techniques.

-

Over-halogenation: The product itself can sometimes react further with the halogenating agent, leading to di-halogenated or other undesired species. Using a stoichiometric amount of the halogen source (e.g., 1.05-1.1 equivalents) is crucial.

-

Rearrangement: The intermediate halonium ion can potentially undergo rearrangement, especially with more complex substrates. This is highly substrate-dependent.

Section 3: Optimizing Reaction Parameters

Q6: How critical is the choice of N-protecting group, and which ones are recommended?

A6: The N-protecting group is not just a passive spectator; it exerts profound steric and electronic control over the reaction.[15][16]

-

Electronic Effects: Electron-withdrawing groups (e.g., Tosyl (Ts), Carbobenzyloxy (Cbz), tert-Butoxycarbonyl (Boc)) decrease the nucleophilicity of the amide nitrogen. This is often desirable as it prevents side reactions involving the nitrogen and can influence the rate-determining step.

-

Steric Effects: A bulky protecting group (like Boc or a substituted benzoyl group) can effectively shield one face of the molecule, directing the attack of the halogenating agent and enhancing diastereoselectivity.[17]

-

Recommended Groups:

-

Boc: Often provides good steric shielding and is easily removed.

-

Cbz: Also effective and offers an alternative removal strategy (hydrogenolysis).

-

Tosyl (Ts): A strong electron-withdrawing group that can significantly alter reactivity.

-

A comparison is summarized below:

| Protecting Group | Key Features | Common Cleavage Conditions |

| Boc | Bulky, good steric director. | Acidic (TFA, HCl) |

| Cbz | Aromatic, can influence catalyst binding. | Hydrogenolysis (H₂, Pd/C) |

| Tosyl (Ts) | Strongly electron-withdrawing, activates amide. | Reductive (SmI₂, Mg/MeOH) |

Q7: How should I select an appropriate solvent?

A7: Solvent selection is a critical parameter that influences solubility, reaction rate, and stereoselectivity by mediating solute-solvent interactions.[4][5][6]

-

Polarity: Halocyclizations often proceed through polar, charged intermediates (halonium ions). Solvents capable of stabilizing these intermediates can accelerate the reaction. However, highly polar or coordinating solvents might compete with the substrate for catalyst binding, potentially reducing stereoselectivity.

-

Common Solvents for Screening:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃)

-

Ethers: Tetrahydrofuran (THF), Diethyl ether (Et₂O), Cyclopentyl methyl ether (CPME)[12]

-

Hydrocarbons: Toluene, Hexanes

-

Polar Aprotic: Acetonitrile (MeCN)

-

A primary screen using DCM, Toluene, and THF is a good starting point.

Section 4: Protocols and Visual Guides

General Experimental Protocol: Organocatalyzed Asymmetric Chlorocyclization

This protocol is a representative example based on methodologies for the chlorolactamization of unsaturated amides.[12][18]

-

Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., a thiourea or phosphine derivative, 0.02 mmol, 10 mol%).

-

Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.

-

Solvent and Substrate Addition: Add anhydrous solvent (e.g., cyclopentyl methyl ether, 1.0 mL) via syringe. Add the unsaturated amide substrate (0.2 mmol, 1.0 equiv).

-

Cooling and Equilibration: Cool the mixture to the desired temperature (e.g., 0 °C) and stir for 15-20 minutes to allow for catalyst-substrate pre-association.

-

Initiation: Add the halogenating agent (e.g., N-chlorosuccinimide (NCS), 0.22 mmol, 1.1 equiv) in one portion under a positive pressure of inert gas.

-

Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (2 mL) and saturated aqueous NaHCO₃ (2 mL). Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the stereochemical purity (d.r. and e.e.) by chiral HPLC or SFC analysis.

Visual Guides

dot digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho, label="General Halocyclization Reaction Scheme", labelloc=t, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"];

} enddot Caption: General reaction pathway for halocyclization.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.

- The applications of catalytic asymmetric halocyclization in natural product synthesis. Royal Society of Chemistry.

- Solvent effects on stereoselectivity: more than just an environment. Royal Society of Chemistry.

- Transition Metal-Catalyzed Enantioselective C-H Functionalization via Chiral Transient Directing Group Strategies.

- A Catalytic Asymmetric Chlorocyclization of Unsatur

-

Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

-

Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. ResearchGate. [Link]

- Kinetic resolution of unsaturated amides in a chlorocyclization reaction: concomitant enantiomer differentiation and face selective alkene chlorination by a single catalyst.

- Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications

-

Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

- Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsatur

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

- Exploratory N-Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides.

-

Chiral-at-Metal Catalysts: A Minimalist Strategy for Asymmetric Catalysis. YouTube. [Link]

- Solvent Effects on Ultrafast Photochemical Pathways.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

-

Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic resolution of unsaturated amides in a chlorocyclization reaction: concomitant enantiomer differentiation and face selective alkene chlorination by a single catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The applications of catalytic asymmetric halocyclization in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Transition Metal-Catalyzed Enantioselective C-H Functionalization via Chiral Transient Directing Group Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS—Mechanistic Implications from Hammett Plots [mdpi.com]

- 13. BJOC - Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines [beilstein-journals.org]

- 14. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. Exploratory N‐Protecting Group Manipulation for the Total Synthesis of Zwitterionic Shigella sonnei Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.msu.edu [chemistry.msu.edu]

Technical Support Center: 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one

Welcome to the dedicated technical support resource for 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential experimental challenges associated with the handling, stability, and analysis of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry and insights from analogous structures.

Introduction to the Chemical Stability of this compound

This compound is a halogenated lactam with a unique combination of functional groups that dictate its reactivity and potential degradation pathways. The presence of a lactam ring, an α-bromo substituent, and a chlorophenyl group makes the molecule susceptible to degradation under various conditions, including hydrolysis, thermal stress, photolysis, and oxidation. Understanding these potential degradation pathways is crucial for designing robust experimental protocols, ensuring data integrity, and maintaining the stability of the compound during storage and use.

This guide will delve into the likely degradation mechanisms and provide practical solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound in a question-and-answer format.

Question 1: I am observing an unexpected loss of my starting material and the appearance of a new, more polar peak in my HPLC analysis after dissolving the compound in a protic solvent like methanol or water. What could be happening?

Answer:

This observation is likely due to the hydrolysis of the lactam ring. The five-membered γ-lactam ring in your compound is susceptible to nucleophilic attack, especially in the presence of water or other nucleophilic solvents, and this can be accelerated by acidic or basic conditions.

-

Causality: The carbonyl group of the lactam is electrophilic and can be attacked by water or other nucleophiles. This leads to the opening of the pyrrolidinone ring to form 4-amino-3-bromo-4-(4-chlorophenyl)butanoic acid. This ring-opened product is significantly more polar than the parent compound due to the presence of both a carboxylic acid and an amine group, which would explain the new, more polar peak on a reverse-phase HPLC column.

-

Troubleshooting Steps:

-

Solvent Selection: If your experimental design allows, consider using aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) to minimize hydrolysis.

-

pH Control: If aqueous solutions are necessary, ensure the pH is maintained close to neutral (pH 6-7.5). Buffering your solution can help prevent pH drift. Avoid strongly acidic or basic conditions unless you are intentionally studying hydrolysis.

-

Temperature: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.

-

Fresh Solutions: Prepare solutions fresh and use them promptly. Avoid long-term storage of the compound in solution, especially in protic or aqueous solvents.

-

Question 2: My reaction yield is consistently low, and I am detecting a debrominated analog of my starting material by LC-MS. What is the likely cause?

Answer:

The presence of a debrominated product, 1-(4-chlorophenyl)pyrrolidin-2-one, suggests that the bromine atom at the 3-position is being cleaved. This can occur through several mechanisms, including nucleophilic substitution or reductive debromination.

-

Causality: The bromine atom is a good leaving group, and the adjacent carbonyl group can activate the C-Br bond. Nucleophiles in your reaction mixture (e.g., solvents, reagents, or impurities) can displace the bromide ion. Alternatively, certain reagents or conditions can lead to reductive cleavage of the C-Br bond.

-

Troubleshooting Steps:

-

Reagent Purity: Ensure all reagents and solvents are pure and free from strong nucleophiles or reducing agents unless they are part of the intended reaction.

-

Inert Atmosphere: If you suspect a reductive pathway, conducting your reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the presence of potential reducing agents.

-

Radical Inhibitors: In some cases, debromination can proceed via a radical mechanism. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) might suppress this side reaction.

-

Reaction Conditions: Evaluate your reaction temperature and time. Harsher conditions can promote dehalogenation.

-

Question 3: I am observing multiple unknown peaks in my chromatogram after exposing my compound to ambient light or elevated temperatures. What are these impurities?

Answer:

Exposure to light (photodegradation) or heat (thermal degradation) can induce the formation of several degradation products.

-

Causality:

-